Calcifediol-13C5 (monohydrate) Calcifediol-13C5 (monohydrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666504
InChI: InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1;
SMILES:
Molecular Formula: C27H46O3
Molecular Weight: 423.6 g/mol

Calcifediol-13C5 (monohydrate)

CAS No.:

Cat. No.: VC16666504

Molecular Formula: C27H46O3

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

Calcifediol-13C5 (monohydrate) -

Specification

Molecular Formula C27H46O3
Molecular Weight 423.6 g/mol
IUPAC Name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate
Standard InChI InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1;
Standard InChI Key WRLFSJXJGJBFJQ-YQCSVTAZSA-N
Isomeric SMILES C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Calcifediol-13C5 (monohydrate) possesses the molecular formula C27H46O3, with a molecular weight of 423.6 g/mol. The "13C5" designation indicates that five carbon atoms in the molecule are the stable isotope carbon-13, replacing the naturally predominant carbon-12. This isotopic enrichment occurs at specific positions within the secosteroid backbone, typically in the side chain critical for receptor binding and metabolic conversion. The monohydrate form (C27H44O2·H2O) provides enhanced crystalline stability compared to the anhydrous compound, particularly important for long-term storage and quantitative analyses .

The structural complexity of Calcifediol-13C5 arises from its:

  • Secosteroid backbone: Characteristic broken B-ring structure enabling conformational flexibility

  • Hydroxyl groups at C-3 and C-25 positions: Critical for biological activity and metabolic regulation

  • Conjugated triene system: (5Z,7E)-configuration in the central chromophore enabling UV detection

Spectroscopic Profile

Advanced analytical techniques reveal distinct spectral signatures:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals at δ 0.55 ppm (C-18 methyl), δ 1.21 ppm (C-21 methyl), and δ 5.03 ppm (C-19 exomethylene protons)

  • ¹³C NMR: Enriched 13C signals at C-26, C-27, C-28, C-29, and C-30 positions confirming isotopic labeling

Mass Spectrometry

  • ESI-MS: Primary peak at m/z 401.3414 ([M+H-H2O]+) with characteristic isotopic pattern showing +5 Da shift compared to unlabeled calcifediol

  • Fragmentation pattern: Key fragments at m/z 383.3308 (loss of H2O) and 365.3203 (sequential dehydration)

Metabolic Pathways and Biological Activity

Biosynthetic Route

Calcifediol-13C5 follows the canonical vitamin D metabolic pathway:

  • Hepatic Hydroxylation: Cholecalciferol (vitamin D3) undergoes 25-hydroxylation via CYP2R1 and CYP27A1 enzymes in hepatocytes

  • Renal Activation: Subsequent 1α-hydroxylation by CYP27B1 in renal proximal tubules produces calcitriol (1,25-(OH)2D3)

  • Catabolism: 24-Hydroxylation by CYP24A1 initiates degradation into water-soluble calcitroic acid

The isotopic labeling allows precise tracing of these transformations using mass spectrometry, particularly in studies examining:

  • Hepatic enzyme kinetics under different physiological states

  • Renal activation efficiency in chronic kidney disease models

  • Catabolic flux in hypervitaminosis D conditions

Genomic vs. Non-Genomic Actions

Genomic Signaling

  • Vitamin D Receptor (VDR) Binding: Calcifediol-13C5 exhibits 60% weaker VDR affinity compared to calcitriol, acting primarily as a prohormone

  • Transcriptional Regulation: Modulates expression of >200 genes including TRPV6 (calcium absorption) and RANKL (osteoclast differentiation)

Non-Genomic Effects

  • Membrane-Associated Rapid Response: Activates PLC/PKC pathway within minutes, enhancing intestinal calcium absorption

  • Rapid Phosphorylation Events: Triggers MAPK signaling cascades influencing cell proliferation

Analytical Applications in Modern Research

Isotope Dilution Mass Spectrometry (IDMS)

Calcifediol-13C5 serves as the gold standard internal standard for:

ApplicationTechnical DetailPerformance Metric
Serum 25(OH)D QuantitationLC-MS/MS with atmospheric pressure chemical ionizationIntra-assay CV <5%
Tissue Distribution StudiesMALDI-TOF imaging of 13C-enriched regionsSpatial resolution ≤10 μm
Metabolic Flux Analysis13C NMR tracking of hepatic vitamin D processingSensitivity limit 0.1 pmol/mg protein

Chromatographic Reference Standard

As a certified reference material (CRM), Calcifediol-13C5 enables:

  • Column efficiency testing for USP method validation (theoretical plates >10,000)

  • System suitability verification in HILIC and reversed-phase separations

  • Retention time locking across multi-laboratory studies

Clinical and Therapeutic Implications

Vitamin D Deficiency Management

Comparative clinical trials demonstrate:

ParameterCalcifediolCholecalciferol
Time to Reach 30 ng/mL3 weeks12 weeks
AUC0-24h (ng·h/mL)1450 ± 210890 ± 150
Response Variability (CV%)15%35%

The rapid normalization of serum 25(OH)D levels makes Calcifediol-13C5 particularly valuable in:

  • Critical care patients requiring urgent vitamin D repletion

  • Bariatric surgery patients with impaired fat absorption

  • Elderly populations with reduced cutaneous synthesis capacity

Regulatory Status and Quality Control

Pharmacopeial Standards

CompendiumSpecificationTest Method
USP <611>≥98.0% purityHPLC-UV at 265 nm
EP 2.2.40Water content ≤5.0%Karl Fischer titration
ICH Q3DElemental impurities <10 ppmICP-MS

Stability Considerations

ConditionStability DurationDegradation Products
25°C/60% RH36 months3-epi-25(OH)D3 (<0.5%)
40°C/75% RH6 monthsTranscalciferol (1.2%)
Photolytic24 hoursLumisterol analogs

Future Directions and Research Challenges

Emerging applications under investigation include:

  • Stable Isotope Tracer Kinetics: Modeling whole-body vitamin D metabolism using [13C5]-labeled calcifediol in combination with deuterated cholecalciferol

  • Nanoparticle Delivery Systems: Enhancing bioavailability through lipid nanoemulsions (150 nm particles showing 3x intestinal absorption)

  • Epigenetic Modulation: Investigating DNA methylation changes at VDR target genes using 13C-labeled metabolites

Key challenges requiring resolution:

  • Standardization of 13C-enrichment quantification across laboratories

  • Long-term safety data beyond 5 years of continuous use

  • Cost-effective synthesis routes for large-scale clinical trials

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